2-(3-Chloropropoxy)-5-nitropyridine
Description
Properties
Molecular Formula |
C8H9ClN2O3 |
|---|---|
Molecular Weight |
216.62 g/mol |
IUPAC Name |
2-(3-chloropropoxy)-5-nitropyridine |
InChI |
InChI=1S/C8H9ClN2O3/c9-4-1-5-14-8-3-2-7(6-10-8)11(12)13/h2-3,6H,1,4-5H2 |
InChI Key |
FYUMUEHHXPTSOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])OCCCCl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-(3-Chloropropoxy)-5-nitropyridine
Preparation of 2-Chloro-5-nitropyridine as a Key Intermediate
Several industrially viable methods exist for synthesizing 2-chloro-5-nitropyridine, which is a crucial precursor for this compound. The preparation typically involves three major steps: nitration, hydrolysis, and chlorination.
Nitration and Amino Pyridine Derivatives
- Starting from 2-aminopyridine, nitration is conducted using a nitrating mixture of nitric acid and sulfuric acid or nitrosonitric acid, carefully controlling temperature to minimize by-products and improve yield.
- The nitration produces 2-amino-5-nitropyridine with yields reported around 85.7% under optimized conditions.
Hydrolysis to 2-Hydroxy-5-nitropyridine
- The amino group is converted to a hydroxyl group via diazotization using sodium nitrite and hydrochloric acid at low temperatures (0–5 °C), followed by hydrolysis at elevated temperatures (60–80 °C).
- The hydrolysis step yields 2-hydroxy-5-nitropyridine with high purity (>99%) and yields around 81.3–90.6% depending on the specific protocol.
Chlorination to 2-Chloro-5-nitropyridine
- Chlorination is typically performed by reacting 2-hydroxy-5-nitropyridine with phosphorus oxychloride, often in the presence of phosphorus pentachloride or catalysts such as N,N-diethyl aniline, at temperatures ranging from 60 °C to 125 °C.
- Post-reaction workup involves removal of excess reagents, extraction with ethyl acetate, washing with sodium bicarbonate and sodium chloride solutions, drying, and recrystallization.
- Yields for this step range from 76.9% to 89.5%, with product purity exceeding 99% and melting points around 109–111 °C.
Synthesis of this compound
The final step involves the nucleophilic substitution of the chlorine atom in 2-chloro-5-nitropyridine with 3-chloropropanol or appropriate chloropropoxy reagents to form this compound. Although explicit detailed procedures for this exact substitution are less commonly disclosed in open literature, the general approach follows:
- Reacting 2-chloro-5-nitropyridine with 3-chloropropanol under basic or catalytic conditions,
- Controlling temperature to favor substitution over side reactions,
- Purification via recrystallization or chromatography to achieve high purity.
This nucleophilic aromatic substitution is facilitated by the electron-withdrawing nitro group activating the pyridine ring towards substitution.
Comparative Data Table of Preparation Steps
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropropoxy)-5-nitropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropoxy group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Reduction: The major product is 2-(3-aminopropoxy)-5-nitropyridine.
Oxidation: Products vary based on the oxidizing agent and conditions, potentially leading to further oxidation of the pyridine ring.
Scientific Research Applications
2-(3-Chloropropoxy)-5-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloropropoxy)-5-nitropyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, the nitro group can participate in redox reactions, while the chloropropoxy group can interact with biological targets through hydrogen bonding or hydrophobic interactions . The exact molecular targets and pathways involved would vary based on the specific bioactive derivative synthesized from this compound.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Electronic and Reactivity Differences
- Nitro Group Position: In 2-(4-Chlorophenoxy)-5-nitropyridine, the nitro group at C5 deactivates the ring, directing electrophilic attacks to the meta position. In contrast, 2-Chloro-5-methyl-3-nitropyridine has nitro at C3, creating a distinct electronic environment for substitution .
- Substituent Effects: Chloropropoxy vs. Halogen vs. Methyl: The methyl group in 2-Chloro-5-methyl-3-nitropyridine is electron-donating, slightly activating the ring, whereas chloro and nitro groups are electron-withdrawing, reducing reactivity toward electrophiles .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(3-Chloropropoxy)-5-nitropyridine, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, reacting 2-hydroxy-5-nitropyridine with 3-chloropropanol under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- Critical Parameters :
- Catalyst : Use of phase-transfer catalysts (e.g., TBAB) improves reaction efficiency .
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .
Q. How should researchers safely handle this compound given its potential hazards?
- Safety Protocols :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (GHS hazard codes: H315, H319) .
- Ventilation : Use fume hoods to mitigate inhalation risks (H335) .
- Storage : Store in a dry, cool environment (room temperature, desiccator) to prevent decomposition .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., nitro group at C5, chloropropoxy at C2) .
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (C₈H₈ClN₂O₃, theoretical MW: 230.6 g/mol).
- IR : Peaks at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and 1250 cm⁻¹ (C-O-C ether stretch) .
Advanced Research Questions
Q. How do electronic effects of the nitro and chloropropoxy groups influence reactivity in cross-coupling reactions?
- Mechanistic Insight :
- Nitro Group : Strong electron-withdrawing effect activates the pyridine ring for electrophilic substitution but deactivates it for nucleophilic attacks .
- Chloropropoxy Group : The chlorine atom facilitates SN2 reactions, while the ether oxygen stabilizes intermediates via resonance .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Data Reconciliation :
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. ethanol) affect IC₅₀ values .
- Structural Analogues : Compare with 2-(4-chlorophenoxy)-5-nitropyridine (CAS 28232-30-6) to isolate substituent effects .
Q. How can computational chemistry predict the compound’s interactions with biological targets?
- Modeling Approaches :
- Docking Studies : AutoDock Vina or Schrödinger Suite to simulate binding with enzymes (e.g., cytochrome P450) .
- DFT Calculations : Predict electron density maps and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
Key Research Gaps
- Ecotoxicity : Limited data on environmental persistence or biodegradation.
- Thermal Stability : Decomposition pathways under high temperatures (>200°C) remain uncharacterized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
